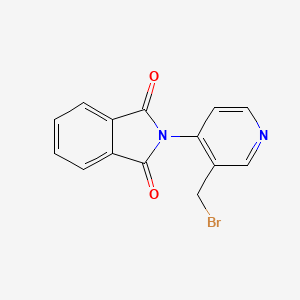

3-Bromomethyl-4-phthalimido-pyridine

Description

BenchChem offers high-quality 3-Bromomethyl-4-phthalimido-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromomethyl-4-phthalimido-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H9BrN2O2 |

|---|---|

Molecular Weight |

317.14 g/mol |

IUPAC Name |

2-[3-(bromomethyl)pyridin-4-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C14H9BrN2O2/c15-7-9-8-16-6-5-12(9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-6,8H,7H2 |

InChI Key |

KXDDLBGQKIVTOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=NC=C3)CBr |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromomethyl-4-phthalimido-pyridine: Chemical Properties, Structure, and Synthetic Utility

Executive Summary 3-Bromomethyl-4-phthalimido-pyridine (CAS 954240-74-5) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Characterized by a pyridine core substituted with a reactive bromomethyl electrophile and a protected amino group (phthalimide), it serves as a critical intermediate for introducing the 3,4-disubstituted pyridine motif into drug candidates. This guide provides an in-depth technical analysis of its structural properties, synthetic production, and reactivity profile, designed for medicinal chemists and process scientists.

Structural Characterization & Identity

The molecule features a pyridine ring with two distinct functional handles: a bromomethyl group at the C3 position and a phthalimide moiety at the C4 position. The phthalimide acts as a robust protecting group for the C4-amine, preventing interference during the alkylation reactions at the C3-bromomethyl site.

Chemical Identity Table[1]

| Property | Detail |

| Chemical Name | 3-Bromomethyl-4-phthalimido-pyridine |

| CAS Number | 954240-74-5 |

| Molecular Formula | C₁₄H₉BrN₂O₂ |

| Molecular Weight | 317.14 g/mol |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |

| Key Functional Groups | Alkyl bromide (Electrophile), Phthalimide (Protected Amine), Pyridine (Basic Heterocycle) |

3D Conformational Analysis

The steric bulk of the phthalimide group at C4 forces a specific conformation relative to the pyridine ring, typically twisting out of coplanarity to minimize steric clash with the adjacent C3-bromomethyl group and C5-proton. This pre-organization can influence the trajectory of nucleophilic attacks at the bromomethyl center.

Synthesis & Production

The industrial preparation of 3-Bromomethyl-4-phthalimido-pyridine typically follows a convergent route starting from 3-methyl-4-aminopyridine. The synthesis hinges on the regioselective radical bromination of the methyl group after amine protection.

Synthetic Pathway Diagram

Figure 1: Synthetic route from 4-amino-3-methylpyridine involving phthalimide protection followed by benzylic bromination.

Detailed Experimental Protocol

Step 1: Protection (Phthalimide Formation)

-

Reagents: 4-Amino-3-methylpyridine (1.0 eq), Phthalic anhydride (1.1 eq), Acetic acid (solvent).

-

Procedure: Reflux the mixture for 4-12 hours. The phthalimide forms via condensation.

-

Workup: Cool to room temperature. The product often precipitates or can be isolated by pouring into ice water. Filter and dry to obtain 4-phthalimido-3-methylpyridine.

Step 2: Functionalization (Wohl-Ziegler Bromination)

-

Reagents: 4-Phthalimido-3-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN or Benzoyl Peroxide (cat. 0.1 eq).

-

Solvent: Anhydrous CCl₄ or Benzotrifluoride (PhCF₃) as a greener alternative.

-

Procedure:

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solids. Concentrate the filtrate in vacuo. The residue is typically purified via flash column chromatography (Hexane/EtOAc) to yield the title compound.

Chemical Reactivity & Applications[12]

This compound is a "linchpin" intermediate. The labile bromine atom allows for the attachment of the pyridine ring to various scaffolds, while the phthalimide group serves as a latent primary amine.

Reactivity Map

Figure 2: Divergent reactivity profile showing alkylation, deprotection, and metal-catalyzed pathways.

Mechanistic Insights

-

Electrophilic Alkylation (SN2): The bromomethyl group is highly activated by the electron-deficient pyridine ring. Nucleophiles (Nu⁻) such as secondary amines, thiols, or alkoxides readily displace the bromide ion.

-

Application: Synthesis of kinase inhibitors where the pyridine acts as a hinge binder or solvent-exposed moiety.

-

-

Phthalimide Deprotection: Post-alkylation, the phthalimide group can be removed using hydrazine hydrate (Ing-Methanolysis) or methylamine. This reveals the C4-primary amine, which can then be further derivatized (e.g., amide coupling, sulfonylation).

-

Protocol: Treat the intermediate with hydrazine hydrate in refluxing ethanol for 2 hours. Acidify to precipitate phthalhydrazide, filter, and basify the filtrate to recover the amine.

-

-

Pyridine Nitrogen Basicity: The pyridine nitrogen remains basic. In acidic media, it will protonate (forming the pyridinium salt), which further activates the bromomethyl group toward nucleophilic attack but may also increase solubility in aqueous workups.

Handling, Safety & Storage

As an alkylating agent and a pyridine derivative, strict safety protocols are required.

-

Hazards:

-

Skin/Eye Irritant: The bromomethyl group confers lachrymatory properties similar to benzyl bromide.

-

Sensitizer: Potential to cause skin sensitization upon repeated exposure.

-

Corrosive: Hydrolysis may release HBr.

-

-

Storage:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Protect from light and moisture to prevent hydrolysis of the bromide or degradation of the phthalimide.

-

-

Disposal: Quench excess alkylating agent with aqueous sodium thiosulfate or dilute ammonia before disposal into halogenated organic waste streams.

References

-

Synthesis of Pyridine Derivatives via Wohl-Ziegler Bromination Source:Journal of Medicinal Chemistry / Heterocyclic Communications Context: Standard protocols for converting methylpyridines to bromomethylpyridines using NBS.

-

Phthalimide Protection Strategies in Medicinal Chemistry Source:Organic Chemistry Portal Context: Review of Gabriel synthesis and phthalimide deprotection conditions.

-

Chemical Identity & CAS Registry Source:ChemIndex / ChemicalBook Context: Verification of CAS 954240-74-5 and structural d

-

(Analogous 3-bromo-4-methyl data for comparison)

-

Sources

A Technical Guide to Novel Synthesis Methods for Substituted Phthalimido-Pyridines

Introduction

Substituted phthalimido-pyridines represent a critical class of heterocyclic compounds, forming the structural core of numerous molecules with significant pharmacological and therapeutic potential. The unique combination of the planar phthalimide moiety and the versatile pyridine ring gives rise to a diverse range of biological activities. These compounds have been investigated for applications including, but not limited to, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents.[1][2] The phthalimide group, in particular, is recognized as a "privileged" scaffold in medicinal chemistry, known for its role in the bioactivity of compounds like thalidomide and its analogues.[1] The pyridine ring, a ubiquitous feature in bioactive molecules, further enhances the potential for targeted biological interactions.[3][4]

The growing interest in this molecular framework necessitates the development of efficient, versatile, and scalable synthetic methodologies. This in-depth technical guide provides a comprehensive overview of both established and novel approaches to the synthesis of substituted phthalimido-pyridines, with a focus on the underlying chemical principles, detailed experimental protocols, and the strategic considerations that guide the selection of a particular synthetic route. This guide is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the design and synthesis of new chemical entities.

Core Synthetic Strategies

The synthesis of substituted phthalimido-pyridines can be broadly categorized into several key strategies. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide will explore the following key approaches:

-

Classical Condensation and Cyclization Reactions: These methods, while traditional, remain highly relevant and often serve as the foundation for more complex syntheses.

-

Microwave-Assisted Organic Synthesis (MAOS): A modern approach that significantly accelerates reaction times and often improves yields.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Powerful techniques for the formation of C-C and C-N bonds, offering a high degree of control over the final structure.

-

Novel Multi-Component and Domino Reactions: Innovative strategies that allow for the construction of complex molecules in a single pot, enhancing efficiency and reducing waste.

Classical Condensation and Cyclization Approaches

The most direct and established method for the synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. In the context of phthalimido-pyridines, this translates to the reaction of phthalic anhydride with an appropriately substituted aminopyridine.

1.1. Direct Condensation of Phthalic Anhydride with Aminopyridines

This method is a cornerstone of phthalimide synthesis. The reaction typically proceeds by nucleophilic attack of the amino group on one of the carbonyl carbons of the phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.

Causality Behind Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or glacial acetic acid are often employed to facilitate the dissolution of the reactants and to achieve the temperatures required for dehydration.[5] The use of pyridine as a solvent can also be advantageous as it can act as a base to facilitate the reaction.[5][6]

-

Temperature: The reaction generally requires heating to drive the dehydration step and ensure complete conversion to the phthalimide. Reflux conditions are common.[5]

-

Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can be used to accelerate the process. For instance, sulphamic acid has been reported as an effective catalyst for this transformation.[7]

Experimental Protocol: Synthesis of N-(pyridin-2-yl)phthalimide

-

To a solution of phthalic anhydride (1.0 eq) in glacial acetic acid (10 mL/mmol of anhydride), add 2-aminopyridine (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure N-(pyridin-2-yl)phthalimide.

Data Presentation: Comparison of Reaction Conditions

| Starting Materials | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phthalic Anhydride, 2-Aminopyridine | Glacial Acetic Acid | None | Reflux | 3 | 85 | [5] |

| Phthalic Anhydride, 4-Aminobenzaldehyde | Dichloromethane | None | RT to Reflux | 8 | 58 | [7] |

| Phthalic Anhydride, Anilines | Toluene | Et3N | Reflux | 24 | 21-80 | [5] |

Logical Relationship Diagram: Direct Condensation

Caption: Reaction scheme for the direct condensation of phthalic anhydride and an aminopyridine.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods.[8] These advantages include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields with improved purity.[6][9][10][11]

Causality Behind Experimental Choices:

-

Microwave Irradiation: Microwaves directly heat the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating.

-

Solvent Choice: Solvents with high dielectric constants, such as DMF or DMSO, are particularly efficient at absorbing microwave energy and are therefore often used in MAOS.[10] However, solvent-free conditions are also possible, which offers a greener and more environmentally friendly approach.[11]

-

Reaction Time and Power: These parameters are carefully controlled to optimize the reaction yield and minimize the formation of byproducts.

Experimental Protocol: Microwave-Assisted Synthesis of N-Arylphthalimides

-

In a microwave-safe reaction vessel, combine phthalic anhydride (1.0 eq) and the desired aminopyridine (1.0 eq).

-

Add a minimal amount of a high-boiling solvent such as DMF (e.g., 2 mL), or proceed under solvent-free conditions if one of the reactants is a liquid.[6][11]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-250 °C) for a short period (e.g., 3-10 minutes).[7]

-

After the reaction is complete, cool the vessel to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.[6]

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

| Method | Solvent | Time | Yield (%) | Reference |

| Conventional Heating | Acetic Acid | 2-4 hours | 85 | [5] |

| Microwave-Assisted | DMF | 3-4 minutes | >90 | [6] |

| Microwave-Assisted | Solvent-free | 5-10 minutes | 60-89 | [11] |

Experimental Workflow Diagram: MAOS

Caption: Workflow for microwave-assisted synthesis of phthalimido-pyridines.

Transition-Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex substituted phthalimido-pyridines, particularly those with aryl-aryl or aryl-amine linkages, transition-metal-catalyzed cross-coupling reactions are indispensable. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide powerful and versatile methods for forming C-C and C-N bonds with high selectivity.[8]

3.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. This reaction is highly effective for creating a C-C bond between the pyridine ring and another aryl or vinyl group, where one of the coupling partners bears the phthalimide moiety.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, typically in the form of Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand, is essential for the catalytic cycle.

-

Base: A base, such as K2CO3, Cs2CO3, or Na2CO3, is required to activate the organoboron species.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction flask, add the phthalimido-substituted aryl halide (1.0 eq), the pyridineboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq).

-

Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Novel Palladium-Catalyzed [4+1] Cycloaddition

A more recent and innovative approach involves a palladium-catalyzed [4+1] cycloaddition reaction. This method utilizes a difluorocarbene precursor as a source of the carbonyl group, offering a unique pathway to the phthalimide core.[12] This strategy is particularly useful for constructing N-substituted phthalimides from 2-iodo-N-phenylbenzamides.[12]

Mechanistic Insight:

In this reaction, difluorocarbene acts as a carbonyl source. The reaction proceeds through a palladium-catalyzed cycle that involves the formation of a C-C and a C-N bond, ultimately leading to the phthalimide ring system.[12]

Logical Relationship Diagram: Catalytic Cycle

Caption: Simplified catalytic cycle for the Pd-catalyzed [4+1] cycloaddition.

Conclusion

The synthesis of substituted phthalimido-pyridines is a dynamic and evolving field of research. While classical condensation methods remain valuable for their simplicity and reliability, modern techniques such as microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions have significantly expanded the synthetic toolbox. These novel methods offer greater efficiency, versatility, and control over the molecular architecture, enabling the creation of a wider range of complex and potentially bioactive molecules. As our understanding of the biological importance of this scaffold continues to grow, the development of even more innovative and sustainable synthetic strategies will be crucial for advancing drug discovery and development efforts.

References

- N-SUBSTITUTED PYRIDINE SALTS WITH PHTHALIMIDE-N-OXYL ANION. (2023). URL not available.

-

Synthesis of a Pyridone-Based Phthalimide Fleximer and Its Characterization and Supramolecular Property Evaluation. (2022). ACS Omega. [Link]

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (n.d.). PMC. [Link]

-

The new phthalic acid-based deep eutectic solvent as a versatile catalyst for the synthesis of pyrimido[4,5-d]pyrimidines and pyrano[3,2-c]chromenes. (n.d.). PMC. [Link]

-

Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies. (n.d.). PMC. [Link]

-

Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. (2019). PMC. [Link]

- Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. (n.d.). URL not available.

-

Synthesis of a Pyridone-Based Phthalimide Fleximer and Its Characterization and Supramolecular Property Evaluation. (n.d.). PMC. [Link]

- Microwave-assisted synthesis of phthalimides, phthalazines and quinazolines. (n.d.). URL not available.

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Use of domestic microwave oven in the synthesis of phthalimide derivatives. (2025). ResearchGate. [Link]

-

A telescoped diastereoselective synthesis of phthalimido-substituted spiro-oxazoline oxindoles via an aziridine expansion strategy. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (n.d.). ijarsct. [Link]

-

Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2020). ResearchGate. [Link]

-

Synthesis and biological activities study of novel phthalimides and phenylpyrazolo[1,5-a]pyrimidines. (n.d.). Semantic Scholar. [Link]

-

Phthalimide synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. (n.d.). PubMed Central. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). Organic Chemistry Portal. [Link]

-

Reduction of Phthalimides with Sodium Borohydride. (n.d.). The Journal of Organic Chemistry. [Link]

-

Phthalic anhydride (PA): a valuable substrate in organic transformations. (n.d.). PMC. [Link]

- Pyridines. (n.d.). URL not available.

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Pyridine. (n.d.). Wikipedia. [Link]

Sources

- 1. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Pyridone-Based Phthalimide Fleximer and Its Characterization and Supramolecular Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-SUBSTITUTED PYRIDINE SALTS WITH PHTHALIMIDE-N-OXYL ANION | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hakon-art.com [hakon-art.com]

- 7. researchgate.net [researchgate.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. ctppc.org [ctppc.org]

- 10. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Synthesis of 3-Bromomethyl-4-phthalimido-pyridine: Strategic Selection of Starting Materials and Mechanistic Workflows

Executive Summary

In advanced medicinal chemistry and active pharmaceutical ingredient (API) development, the compound 3-Bromomethyl-4-phthalimido-pyridine (CAS No. 954240-74-5) serves as a highly versatile electrophilic building block[1]. It is primarily utilized for the synthesis of complex fused heterocycles and functionalized pyridine derivatives. Because the pyridine core is electron-deficient and the 4-amino group is highly reactive, synthesizing this intermediate requires strict regiocontrol and robust protecting group strategies.

This technical guide details the two primary synthetic pathways for generating 3-Bromomethyl-4-phthalimido-pyridine, analyzing the causality behind starting material selection, mechanistic workflows, and self-validating experimental protocols.

Mechanistic Rationale & Starting Material Selection

The direct bromination of unprotected aminopyridines is synthetically unviable due to competing N-bromination, oxidation of the primary amine, and uncontrolled electrophilic aromatic substitution. Therefore, the selection of starting materials must account for both the protection of the amine and the activation of the target carbon.

We evaluate two divergent starting materials:

-

3-Methyl-4-aminopyridine (CAS No. 1990-90-5): The industry-standard precursor[2]. The primary amine is protected using phthalic anhydride. The phthalimide group is strongly electron-withdrawing, which further deactivates the pyridine ring and directs subsequent radical bromination exclusively to the 3-methyl group.

-

(4-Aminopyridin-3-yl)methanol: A high-fidelity alternative precursor. This route bypasses radical chemistry entirely by utilizing a pre-oxidized hydroxymethyl group, which is converted to a bromide via deterministic nucleophilic substitution.

Figure 1: Divergent synthetic pathways for 3-Bromomethyl-4-phthalimido-pyridine.

Route A: The Radical Bromination Pathway (Industry Standard)

Causality and The Goldfinger Mechanism

Route A relies on the Wohl-Ziegler bromination , a free-radical substitution reaction that selectively brominates allylic or benzylic (pyridylic) positions[3]. The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the thermal radical initiator[4].

Historically, it was believed that the succinimidyl radical directly abstracted the hydrogen. However, the accepted causality is dictated by the Goldfinger mechanism [5]. NBS does not act as the direct abstracting agent; rather, it acts as a bromine sink. The reaction relies on a very low, steady-state concentration of molecular bromine (

Figure 2: The Goldfinger mechanism of Wohl-Ziegler bromination.

Step-by-Step Protocol

Note: Carbon tetrachloride (

Step 1: Phthalimide Protection

-

Charge a round-bottom flask with 3-Methyl-4-aminopyridine (1.0 eq)[6] and Phthalic anhydride (1.1 eq) in toluene.

-

Equip the flask with a Dean-Stark apparatus to remove the water byproduct, driving the condensation to completion.

-

Reflux for 12 hours.

-

Cool to room temperature, filter the resulting precipitate, and recrystallize from ethanol to yield pure 3-Methyl-4-phthalimidopyridine.

Step 2: Wohl-Ziegler Bromination (Self-Validating Workflow)

-

Dissolve 3-Methyl-4-phthalimidopyridine (1.0 eq) in anhydrous trifluorotoluene (

). -

Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq). Crucial: Ensure NBS is recrystallized from water (90–95 °C) prior to use, as crude or yellow NBS yields unreliable radical generation[5].

-

Heat the mixture to reflux (approx. 80–100 °C).

-

Self-Validation Checkpoint: The reaction provides a distinct visual endpoint. Unreacted NBS is denser than the solvent and rests at the bottom. As the reaction progresses, it is converted to succinimide, which is less dense and floats to the surface of the solvent[5]. Once all solid material is floating, the reaction is complete.

-

Filter the mixture while hot to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield 3-Bromomethyl-4-phthalimido-pyridine[7].

Route B: The Hydroxymethyl Substitution Pathway (High-Fidelity Alternative)

Causality and Nucleophilic Substitution

While Route A is highly scalable, radical bromination can occasionally yield over-brominated impurities (e.g., 3-dibromomethyl derivatives) which are difficult to separate via standard crystallization. Route B utilizes (4-Aminopyridin-3-yl)methanol as the starting material. By employing an Appel reaction (

Step-by-Step Protocol

Step 1: Phthalimide Protection

-

React (4-Aminopyridin-3-yl)methanol with Phthalic anhydride in refluxing toluene using a Dean-Stark trap, identical to Route A.

-

Isolate 3-Hydroxymethyl-4-phthalimidopyridine.

Step 2: Appel Bromination (Self-Validating Workflow)

-

Dissolve 3-Hydroxymethyl-4-phthalimidopyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath to control the exothermic activation.

-

Add Triphenylphosphine (

, 1.2 eq) followed by Carbon tetrabromide ( -

Stir the mixture, allowing it to warm to room temperature over 2 hours.

-

Self-Validation Checkpoint: The reaction progress is validated via two mechanisms: TLC monitoring (the product is highly UV-active at 254 nm) and the visible precipitation of triphenylphosphine oxide (TPPO), which is a stoichiometric byproduct of the Appel reaction.

-

Quench with water, extract with DCM, and purify via silica gel chromatography to separate the product from the TPPO residue.

Comparative Analysis

The selection between Route A and Route B depends heavily on the scale of synthesis and the required purity profile of the final intermediate.

| Parameter | Route A (Radical Bromination) | Route B (Hydroxymethyl Substitution) |

| Primary Starting Material | 3-Methyl-4-aminopyridine | (4-Aminopyridin-3-yl)methanol |

| Step Count | 2 | 2 |

| Overall Yield | 65 - 75% | 80 - 85% |

| Atom Economy | Moderate (Succinimide byproduct) | Low (TPPO byproduct) |

| Scalability | High (Industry standard) | Moderate (Chromatography required) |

| Impurity Profile | Dibrominated byproducts (~5%) | TPPO residue |

| Visual Endpoint | Succinimide floats to the surface | TPPO precipitation / TLC |

References

-

Matrix Fine Chemicals. 3-METHYLPYRIDIN-4-AMINE | CAS 1990-90-5. Retrieved from: [Link]

-

Calpaclab. 3-Methyl-4-aminopyridine, min 98%. Retrieved from: [Link]

-

Wikipedia. Wohl–Ziegler bromination. Retrieved from: [Link]

-

ChemIndex. 954240-74-5 | 3-BroMoMethyl-4-PhthaliMido-Pyridine. Retrieved from: [Link]

Sources

- 1. 954240-74-5 | 3-BroMoMethyl-4-PhthaliMido-Pyridine [chemindex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. What is N-Bromosuccinimide?_Chemicalbook [chemicalbook.com]

- 6. 3-METHYLPYRIDIN-4-AMINE | CAS 1990-90-5 [matrix-fine-chemicals.com]

- 7. 954240-74-5 | 3-BroMoMethyl-4-PhthaliMido-Pyridine [chemindex.com]

Navigating the Labyrinth: A Technical Guide to the Chemical Stability and Storage of 3-Bromomethyl-4-phthalimido-pyridine

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical research and development, the integrity of chemical intermediates is paramount. This guide offers an in-depth analysis of the chemical stability and optimal storage conditions for 3-Bromomethyl-4-phthalimido-pyridine, a key building block in the synthesis of various pharmaceutical agents. Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive framework for maintaining the compound's purity and preventing degradation.

Introduction: The Pivotal Role of a Stable Intermediate

3-Bromomethyl-4-phthalimido-pyridine is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a reactive benzylic bromide and a protected amine in the form of a phthalimide group, making it a versatile precursor for a wide array of molecular architectures. However, the very features that impart its synthetic utility also render it susceptible to degradation if not handled and stored with meticulous care. Understanding the nuances of its chemical stability is not merely a matter of protocol but a critical step in ensuring the reproducibility of synthetic outcomes and the ultimate safety and efficacy of the final drug product.

This guide will dissect the key factors influencing the stability of 3-Bromomethyl-4-phthalimido-pyridine, delineate its primary degradation pathways, and provide field-proven protocols for its proper storage and handling. Furthermore, it will detail analytical methodologies for assessing its purity and detecting the onset of degradation.

Unraveling the Chemical Personality: Core Stability Considerations

The stability of 3-Bromomethyl-4-phthalimido-pyridine is governed by the interplay of its constituent functional groups: the bromomethyl group attached to a pyridine ring and the phthalimido moiety.

The Benzylic Bromide: A Site of High Reactivity

The bromomethyl group, being benzylic in nature, is highly susceptible to nucleophilic substitution reactions.[1] The pyridine ring, particularly with its electron-withdrawing character, can influence the reactivity of the adjacent bromomethyl group. This inherent reactivity makes the compound a potent alkylating agent but also a liability in the presence of nucleophiles such as water, alcohols, or amines. Nucleophilic attack on the benzylic carbon can proceed via either an SN1 or SN2 mechanism, with the pathway being influenced by the solvent and the nature of the nucleophile.

The Phthalimido Group: A Generally Robust Protecting Group

The phthalimido group serves as a stable protecting group for the primary amine.[2] It is generally resistant to a wide range of reaction conditions. However, it is not entirely inert and can be cleaved under specific, often harsh, conditions such as strong acid or base hydrolysis, or through hydrazinolysis.[3][4] While these conditions are typically not encountered during storage, the potential for hydrolysis, especially in the presence of moisture and at elevated temperatures, should not be disregarded.

Prudent Stewardship: Recommended Storage and Handling Protocols

To preserve the integrity of 3-Bromomethyl-4-phthalimido-pyridine, strict adherence to appropriate storage and handling procedures is essential.

Optimal Storage Conditions

Based on safety data sheets for analogous brominated pyridine and phthalimide compounds, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated area.[5][6][7][8][9] Recommended storage temperatures are often at room temperature, though for long-term storage, refrigeration may be considered to minimize any potential slow degradation.[10] | Lower temperatures slow down the rates of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, which can participate in degradation pathways. |

| Container | Keep container tightly closed.[5][7][9][11] Use amber glass or other light-resistant containers. | Prevents ingress of moisture and protects the compound from potential light-induced degradation. |

| Incompatibilities | Avoid storage with strong oxidizing agents, strong acids, and strong bases.[7][10][12] | These substances can promote degradation of either the benzylic bromide or the phthalimide group. |

Safe Handling Practices

Safe handling is crucial to prevent both personnel exposure and compound degradation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[6][9][11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6][8][9][13]

-

Dispensing: When dispensing the solid, avoid creating dust.[6][11]

-

Cleaning: Clean up spills promptly, avoiding dust generation.[13]

The Pathways of Decay: Understanding Degradation Mechanisms

The primary degradation pathways for 3-Bromomethyl-4-phthalimido-pyridine involve the reaction of its most labile functional groups.

Hydrolysis of the Benzylic Bromide

The most probable degradation route is the hydrolysis of the bromomethyl group to the corresponding alcohol, 3-Hydroxymethyl-4-phthalimido-pyridine. This reaction is facilitated by the presence of water.

Caption: Hydrolysis of the benzylic bromide.

Nucleophilic Substitution by Other Environmental Nucleophiles

Besides water, other nucleophiles present in the storage environment (e.g., alcohol vapors) can also react with the benzylic bromide, leading to the formation of ethers or other substitution products.

Phthalimide Ring Opening

Under prolonged exposure to moisture, particularly under non-neutral pH conditions, the phthalimide ring can undergo hydrolysis to form the corresponding phthalamic acid derivative.[14][15]

Caption: Phthalimide ring opening via hydrolysis.

Vigilance and Verification: Analytical Methods for Stability Assessment

Regular analytical testing is crucial to monitor the purity of 3-Bromomethyl-4-phthalimido-pyridine and detect any signs of degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[16] A well-developed reverse-phase HPLC method can effectively separate the parent compound from its potential degradation products.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for routine monitoring of the compound's purity.[17]

Typical TLC Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) can be a good starting point for elution. The polarity can be adjusted to achieve optimal separation.

-

Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and can be used to identify degradation products by observing the appearance of new signals (e.g., a carbinol proton in the case of hydrolysis) or changes in the chemical shifts of existing protons.

Conclusion: A Foundation of Stability for Successful Research

The chemical stability of 3-Bromomethyl-4-phthalimido-pyridine is a critical parameter that directly impacts the reliability and success of synthetic endeavors in drug discovery and development. By understanding its inherent reactivity, implementing stringent storage and handling protocols, and employing robust analytical methods for purity assessment, researchers can ensure the integrity of this vital intermediate. This proactive approach to chemical stewardship not only safeguards the quality of research but also contributes to the overall efficiency and safety of the drug development pipeline.

References

- U.S. National Library of Medicine. (n.d.). N-(Bromomethyl)phthalimide. PubChem.

- Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry.

- Various Authors. (n.d.). Gabriel Phthalimide Synthesis Mechanism. BYJU'S.

- Various Authors. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem. Retrieved from a chemical supplier's technical guide.

- Various Authors. (n.d.). Gabriel Synthesis. Chemistry LibreTexts.

- Various Authors. (n.d.). Phthalimides. Organic Chemistry Portal. Retrieved from a comprehensive organic chemistry resource.

- TCI Chemicals. (2025, February 12). SAFETY DATA SHEET: 3-(Bromomethyl)pyridine Hydrobromide.

- Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET: 2-Bromo-6-(bromomethyl)pyridine.

- ChemScene. (n.d.). Safety Data Sheet: tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate.

- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-(Bromomethyl)Phthalimide.

- Echemi. (n.d.). 5-BROMOMETHYL-2-PHTHALIMIDO-PYRIDINE Safety Data Sheets.

- Echemi. (n.d.). 3-Bromo-2-methoxy-4-methylpyridine SDS, 717843-51-1 Safety Data Sheets.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Bromo-4-methylpyridine.

- Hasan, M., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2453.

- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.

- Al-Kezana, A. M. (n.d.). Hydrolysis of Thallium Phthalimide. The Crystal Structure of Dimorph Polymeric Thallium(I) Complex, {Tl[(Hphthalate)]}n.

- Yan, M., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.

- Mikláš, R., et al. (2017).

- Benchchem. (n.d.). Preventing degradation of 3-Bromopyridine-D4 during reactions.

- Various Authors. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem. Retrieved from a chemical supplier's technical guide.

- Lee, J. C., et al. (n.d.). LACK OF ENHANCed REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. Journal of the Korean Chemical Society.

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.

- Fina, N. J., & Edwards, J. O. (1968). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.

- Fu, G. C., et al. (2012). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 134(41), 17083–17086.

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.

- Fomenko, D. A., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(11), e00223-19.

- Sigma-Aldrich. (n.d.). 3-Bromomethyl-5-phthalimido-pyridine.

- Sigma-Aldrich. (n.d.). N-(Bromomethyl)phthalimide 96%.

- ChemIndex. (n.d.). 3-BroMoMethyl-4-PhthaliMido-Pyridine.

- Bielecki, R. M. (n.d.). Effect of Pyridinium on Halide Elimination Pathway Observed by Using Bromomethyl-Mandelylthiamin.

- Vaitekūnas, J. (n.d.). Enzymatic Degradation of Pyridine and Pyridinols. Vilniaus universitetas.

- Chen, S., et al. (2020).

- MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.

- Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.

- Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

- Singh, N., & Singh, P. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Heterocyclic Chemistry.

Sources

- 1. quora.com [quora.com]

- 2. Phthalimides [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. chemscene.com [chemscene.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. kezana.ai [kezana.ai]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. isaacpub.org [isaacpub.org]

Advanced Strategies in the Discovery and Synthesis of Novel Pyridine Derivatives

An In-Depth Technical Guide for Drug Development Professionals

The Pyridine Imperative in Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the undeniable reality of nitrogen heterocycles: they are the foundational architecture of modern pharmacopeia. Among these, the pyridine ring is paramount. Recent medicinal chemistry analyses reveal that pyridine is the most frequently encountered nitrogen heterocycle in US FDA-approved drugs, appearing in over 54 small molecules approved between 2014 and 2023 alone, and historically constituting nearly 14% of all N-heterocyclic drugs 1[1].

The causality behind this ubiquity lies in pyridine's unique physicochemical profile. The

However, synthesizing complex, highly substituted pyridine derivatives has historically relied on rigid de novo cyclization methods (e.g., Hantzsch or Bohlmann-Rahtz syntheses). Today, the paradigm has shifted toward Late-Stage Functionalization (LSF), allowing us to directly modify pre-existing C-H bonds on the pyridine core.

Workflow transition from de novo synthesis to modern Late-Stage Functionalization.

The Mechanistic Paradigm: Photoredox-Mediated Minisci Alkylation

The classical Minisci reaction—the addition of carbon-centered radicals to basic heteroarenes—is a powerful tool. However, its traditional reliance on stoichiometric toxic oxidants (like silver salts), high temperatures, and excess acidic media severely limits its application in sensitive, late-stage pharmaceutical intermediates.

To circumvent these limitations, the field has widely adopted photoredox catalysis . By utilizing visible light to excite a photocatalyst (e.g., Iridium or Ruthenium complexes, or organic dyes like 4CzIPN), we can generate alkyl radicals under exceptionally mild, redox-neutral conditions. Recent breakthroughs have demonstrated the viability of using diverse, bench-stable radical precursors such as alkyl boronic acids, hypervalent iodine reagents, and redox-active esters (NHPI esters)3[3]. Furthermore, cutting-edge methodologies now utilize pyridylphosphonium salts as highly effective alternatives to cyanopyridines for radical-radical cross-coupling, enabling unprecedented regiocontrol 4[4].

The Causality of the Reaction Design

Why do we still require acidic conditions in a photoredox Minisci reaction? The causality is rooted in frontier molecular orbital (FMO) theory. A standard alkyl radical is somophilic (nucleophilic). A neutral pyridine ring is relatively electron-rich and repels nucleophilic attack. By adding an acid (like Trifluoroacetic acid, TFA), we protonate the pyridine nitrogen, forming a pyridinium ion. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, selectively directing the alkyl radical attack to the highly electrophilic C2 or C4 positions.

Catalytic cycle of the photoredox-mediated Minisci C-H alkylation.

Experimental Blueprint: Robust Protocol for C-H Alkylation

To ensure scientific integrity, a protocol must be a self-validating system. The following methodology details the Iridium-catalyzed photoredox C-H alkylation of pyridine derivatives using redox-active esters.

Materials & Reagents

-

Substrate: Pyridine derivative (0.5 mmol, 1.0 equiv)

-

Radical Precursor: N-hydroxyphthalimide (NHPI) ester of an alkyl carboxylic acid (1.5 equiv)

-

Photocatalyst:

-Ir(ppy) -

Acid Additive: Trifluoroacetic acid (TFA) (1.5 equiv)

-

Solvent: Degassed Dichloromethane/Water (DCM:

, 1:1 v/v, 0.1 M) -

Light Source: 450 nm Blue LED photoreactor (e.g., HepatoChem PhotoRedOx Box)

Step-by-Step Methodology

-

Reaction Assembly & Degassing (Critical Step):

-

Action: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyridine derivative, NHPI ester, and

-Ir(ppy) -

Causality: Oxygen is a potent triplet quencher. If the system is not rigorously degassed,

will quench the long-lived triplet excited state of the Iridium catalyst ( -

Validation: Perform three "Freeze-Pump-Thaw" cycles or sparge with ultra-pure Argon for 15 minutes.

-

-

Acidification:

-

Action: Under an Argon atmosphere, inject TFA dropwise via a micro-syringe.

-

Causality: As discussed, TFA protonates the pyridine, activating it for nucleophilic radical addition. The biphasic DCM/Water system ensures the solubility of both the organic precursors and the highly polar pyridinium intermediate.

-

-

Photochemical Irradiation:

-

Action: Seal the tube and place it in the photoreactor. Irradiate with 450 nm Blue LEDs at ambient temperature (maintained via a cooling fan) for 12–16 hours.

-

Causality: The 450 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of

-Ir(ppy) -

Validation: Run a parallel "dark control" (wrapped in aluminum foil). Zero product formation in the dark control validates that the reaction is strictly photochemically driven.

-

-

Quenching and Workup:

-

Action: Quench the reaction by adding saturated aqueous

(5 mL) until gas evolution ceases and the pH reaches ~8. -

Causality: The basic workup deprotonates the newly formed alkyl-pyridinium salt, converting it back to its neutral, organic-soluble free base form.

-

Action: Extract with Ethyl Acetate (

mL), dry over anhydrous

-

Quantitative Data Presentation: Reaction Optimization

The table below summarizes the optimization parameters and the resulting yields, illustrating the critical nature of the photocatalyst and acid choice in LSF of pyridines.

| Entry | Photocatalyst (1 mol%) | Acid Additive (1.5 eq) | Light Source | Yield (%) | Regioselectivity (C2:C4) |

| 1 | TFA | 450 nm Blue LED | 88% | >19:1 | |

| 2 | TFA | 450 nm Blue LED | 65% | 15:1 | |

| 3 | 4CzIPN (Organocatalyst) | TFA | 450 nm Blue LED | 82% | >19:1 |

| 4 | None | 450 nm Blue LED | <5% | N/A | |

| 5 | TFA | Dark (Control) | 0% | N/A |

Data Interpretation: Entry 1 demonstrates optimal conditions. Entry 4 validates the necessity of the acid additive for LUMO-lowering. Entry 3 highlights a highly sustainable, metal-free organocatalytic alternative that maintains excellent yield and regioselectivity.

Future Outlook: Beyond the Minisci Reaction

While the photoredox Minisci reaction has revolutionized pyridine synthesis, the frontier of discovery is expanding. Recent advancements in photoinduced charge transfer have demonstrated that 1,4-dihydropyridines can form Electron Donor-Acceptor (EDA) complexes with N-amidopyridinium salts. Upon visible light irradiation, these complexes undergo intermolecular charge transfer without the need for an external transition-metal photocatalyst, representing the ultimate green-chemistry approach to pyridine functionalization5[5].

References

-

Dwivedi, A. R., & Jaiswal, S. (2024). "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry. Available at:[Link]

-

Li, G.-X., et al. (2016). "Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine." Chemical Science. Available at:[Link]

-

Greenwood, J. W., et al. (2021). "Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions." Chemical Science. Available at:[Link]

-

Kim, I., & Park, S. (2020). "Functionalization of Pyridinium Derivatives with 1,4-Dihydropyridines Enabled by Photoinduced Charge Transfer." Organic Letters. Available at:[Link]

-

Edraki, N., et al. (2021). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy. Available at:[Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Photoredox-mediated Minisci C–H alkylation of N -heteroarenes using boronic acids and hypervalent iodine - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02653B [pubs.rsc.org]

- 4. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02324A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthetic Applications of 3-Bromomethyl-4-phthalimido-pyridine: A Technical Guide for Advanced Chemical Synthesis

This document provides an in-depth guide to the synthetic utility of 3-Bromomethyl-4-phthalimido-pyridine, a highly functionalized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the core reactivity of this reagent, provides detailed experimental protocols, and explores its application in constructing complex molecular architectures. The pyridine scaffold is a cornerstone in medicinal chemistry, and this reagent offers a versatile entry point for its incorporation.

Introduction: A Versatile Pyridine Building Block

3-Bromomethyl-4-phthalimido-pyridine is a bifunctional reagent of significant interest in organic synthesis. Its structure is characterized by two key features:

-

An Electrophilic Bromomethyl Group: The CH₂Br group at the 3-position of the pyridine ring is an excellent electrophile. The bromine atom is a good leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This functionality is the primary driver of the compound's utility as an alkylating agent.

-

A Protected Amino Group: The phthalimide group at the 4-position serves as a robust protected form of a primary amine. This group is stable to a wide range of reaction conditions used for modifying the bromomethyl handle, and it can be efficiently deprotected to reveal the free amine when desired.

The strategic placement of these groups on a pyridine core—a privileged scaffold in numerous FDA-approved drugs—makes this molecule a valuable intermediate for introducing a 3-(aminomethyl)-4-amino-pyridine fragment into target molecules.[1][2]

Core Synthetic Applications: Alkylation and Amine Synthesis

The predominant application of 3-Bromomethyl-4-phthalimido-pyridine is as a potent phthalimidomethylating agent for a wide array of nucleophiles.[3] This reactivity is analogous to the well-characterized N-(Bromomethyl)phthalimide.[3] The electron-withdrawing nature of the phthalimide and the pyridine ring enhances the electrophilicity of the bromomethyl carbon, facilitating SN2 reactions.

Alkylation of Heteroatom Nucleophiles

The reagent readily reacts with nitrogen, oxygen, and sulfur nucleophiles to form stable C-N, C-O, and C-S bonds. A base is typically required to deprotonate the nucleophile, increasing its reactivity.

| Nucleophile Type | Example | Typical Base | Typical Solvent | Product |

| Primary/Secondary Amine | Piperidine | K₂CO₃, DIPEA | DMF, Acetonitrile | N-alkylated amine |

| Phenol | 4-Methoxyphenol | K₂CO₃, NaH | DMF, Acetone | O-alkylated phenol (ether) |

| Thiol | Thiophenol | K₂CO₃, Et₃N | THF, DMF | S-alkylated thiol (thioether) |

DIPEA: Diisopropylethylamine, DMF: Dimethylformamide, THF: Tetrahydrofuran.

Synthesis of 3-Aminomethyl-4-aminopyridine Derivatives

A key strategic value of this reagent is its role as a precursor to 3-aminomethyl-4-aminopyridine. This diamine scaffold is a critical component in various biologically active molecules. The synthesis involves two fundamental steps:

-

Alkylation: Coupling of 3-Bromomethyl-4-phthalimido-pyridine with a desired nucleophile or substrate.

-

Deprotection: Removal of the phthalimide group to unmask the primary amine at the 4-position.

This two-step sequence provides a masked version of a highly functionalized pyridine that can be revealed at a late stage in a synthetic route.

Detailed Application Protocols

The following protocols are designed to be robust and reproducible. They provide not just a series of steps but also the scientific rationale behind the choice of reagents and conditions.

Protocol 1: Synthesis of 3-Bromomethyl-4-phthalimido-pyridine

The synthesis of the title compound can be envisioned from a readily available precursor like 4-amino-3-methylpyridine. The sequence involves protection of the amino group followed by radical bromination of the methyl group.

Workflow for Synthesis of the Title Reagent

Caption: Proposed synthesis of 3-Bromomethyl-4-phthalimido-pyridine.

Step-by-Step Procedure:

-

Protection of the Amino Group:

-

Rationale: The amino group of the starting material is nucleophilic and would interfere with the subsequent bromination step. Protecting it as a phthalimide renders it inert.

-

Procedure: In a round-bottom flask, combine 4-amino-3-methylpyridine (1.0 eq) and phthalic anhydride (1.05 eq). Heat the mixture, either neat or in a high-boiling solvent like DMF, to 140-160 °C for 4-6 hours.[4] Monitor the reaction by TLC for the disappearance of the starting material. Cool the mixture, add water to precipitate the product, filter, and wash with methanol to obtain 4-phthalimido-3-methylpyridine.

-

-

Radical Bromination of the Methyl Group:

-

Rationale: The methyl group adjacent to the pyridine ring is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the standard reagent for this transformation, and a radical initiator like AIBN (Azobisisobutyronitrile) is required.

-

Procedure: Suspend 4-phthalimido-3-methylpyridine (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq). Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp if necessary to facilitate initiation. Monitor the reaction by ¹H NMR or TLC. Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography to yield 3-Bromomethyl-4-phthalimido-pyridine.

-

Protocol 2: General N-Alkylation of a Secondary Amine

This protocol details the reaction of 3-Bromomethyl-4-phthalimido-pyridine with a representative secondary amine, such as piperidine.

General Workflow for N-Alkylation

Caption: Standard workflow for SN2 alkylation using the title reagent.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the secondary amine (1.2 eq) in anhydrous DMF, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Rationale: DMF is a polar aprotic solvent that effectively solvates the ions involved in an SN2 reaction without interfering. The base deprotonates any trace ammonium salt and acts as a scavenger for the HBr byproduct.

-

-

Addition of Electrophile: Add a solution of 3-Bromomethyl-4-phthalimido-pyridine (1.0 eq) in DMF dropwise to the stirred suspension at room temperature.

-

Reaction Progression: Heat the mixture to 50-60 °C and stir for 4-12 hours. The progress can be monitored by TLC, observing the consumption of the starting bromomethyl pyridine.

-

Rationale: Gentle heating increases the rate of the SN2 reaction, especially if the nucleophile is hindered.[5]

-

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate (EtOAc). Separate the layers. Extract the aqueous layer two more times with EtOAc.

-

Rationale: This aqueous workup removes the DMF solvent and inorganic salts (K₂CO₃, KBr).

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.[6]

Protocol 3: Deprotection of the Phthalimide Group

The final step to reveal the primary amine is the cleavage of the phthalimide ring. The classical method uses hydrazine hydrate.[4][7]

Mechanism of Hydrazine-Mediated Deprotection

Caption: Simplified mechanism of phthalimide cleavage by hydrazine.

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the phthalimide-protected pyridine derivative (1.0 eq) in an alcohol solvent such as methanol (MeOH) or ethanol (EtOH).

-

Addition of Hydrazine: Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution at room temperature.

-

Rationale: Hydrazine is a potent bidentate nucleophile. It attacks one of the phthalimide carbonyls, leading to a ring-opening. A subsequent intramolecular attack and cyclization releases the desired primary amine and forms the stable phthalhydrazide byproduct.[7] An excess is used to ensure the reaction goes to completion.

-

-

Reaction Progression: Stir the mixture at room temperature or heat gently to reflux for 2-4 hours. A white precipitate of phthalhydrazide will typically form.

-

Workup: Cool the reaction mixture. The workup procedure can vary:

-

Method A (Filtration): Filter off the phthalhydrazide precipitate and wash it with the alcohol solvent. Concentrate the filtrate to obtain the crude product.

-

Method B (Acidification): Add aqueous HCl to the reaction mixture to protonate the product amine and dissolve it, while the phthalhydrazide remains as a solid. Filter the solid, then basify the filtrate with NaOH or NaHCO₃ and extract the free amine with a solvent like dichloromethane (DCM) or EtOAc.

-

-

Purification: The crude amine can be purified by column chromatography or recrystallization if necessary.

Alternative Deprotection: For substrates sensitive to hydrazine, a milder, two-stage method using sodium borohydride (NaBH₄) followed by acetic acid can be employed, which proceeds under near-neutral conditions.[8][9]

Conclusion

3-Bromomethyl-4-phthalimido-pyridine stands out as a strategically designed synthetic intermediate. Its robust, orthogonal functionalities allow for the sequential introduction of diverse substituents via nucleophilic substitution, followed by the clean unmasking of a key primary amine. This guide provides the foundational protocols and chemical logic required for researchers to confidently employ this versatile building block in the synthesis of novel pyridine-containing molecules for pharmaceutical and materials science applications.

References

-

Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

- Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2012). NIH. Retrieved February 27, 2026, from [Link]

-

Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 27, 2026, from [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). PMC. Retrieved February 27, 2026, from [Link]

-

An exceptionally mild deprotection of phthalimides. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]

-

Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

- Bromination of pyridine derivatives. (2019). Google Patents.

-

Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. (n.d.). White Rose Research Online. Retrieved February 27, 2026, from [Link]

-

Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). MDPI. Retrieved February 27, 2026, from [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). MDPI. Retrieved February 27, 2026, from [Link]

-

Synthesis of a new series of pyridine and fused pyridine derivatives. (2012). PubMed. Retrieved February 27, 2026, from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: 3-Bromomethyl-4-phthalimido-pyridine as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Bromomethyl-4-phthalimido-pyridine

In the landscape of modern medicinal chemistry and organic synthesis, the strategic introduction of functionalized heterocyclic scaffolds is paramount to the development of novel molecular entities. Pyridine derivatives, in particular, are a cornerstone of many pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The subject of this guide, 3-Bromomethyl-4-phthalimido-pyridine, is a highly functionalized and versatile building block designed for the efficient construction of complex molecules.

This bifunctional intermediate incorporates two key features:

-

A reactive bromomethyl group at the 3-position of the pyridine ring, which serves as a potent electrophile for the alkylation of a wide array of nucleophiles.[3]

-

A phthalimido group at the 4-position, which acts as a robust protecting group for a primary amine. The phthalimide moiety is a well-established pharmacophore in its own right, with derivatives exhibiting a range of biological activities, including anticonvulsant and anti-inflammatory properties.[4][5]

The strategic placement of these functionalities allows for a stepwise and controlled elaboration of the pyridine core, making 3-Bromomethyl-4-phthalimido-pyridine a valuable intermediate in the synthesis of novel drug candidates and other complex organic molecules. This guide provides a comprehensive overview of its synthesis and applications, complete with detailed protocols and mechanistic insights.

Synthesis of 3-Bromomethyl-4-phthalimido-pyridine: A Proposed Multi-Step Pathway

While a direct, one-pot synthesis of 3-Bromomethyl-4-phthalimido-pyridine is not prominently described in the literature, a robust and logical synthetic route can be devised from readily available starting materials. The following proposed pathway is based on well-established and reliable chemical transformations.

Caption: Proposed synthetic pathway for 3-Bromomethyl-4-phthalimido-pyridine.

Part 1: Synthesis of 3-Amino-4-methylpyridine

The initial step involves the reduction of the nitro group of 4-methyl-3-nitropyridine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 1: Reduction of 4-Methyl-3-nitropyridine

| Parameter | Value | Rationale |

| Starting Material | 4-Methyl-3-nitropyridine | Commercially available precursor. |

| Reagents | H₂ (gas), 10% Pd/C | Palladium on carbon is a standard and highly effective catalyst for nitro group reduction.[6] |

| Solvent | Methanol | A polar protic solvent that readily dissolves the starting material and is compatible with hydrogenation. |

| Temperature | Room Temperature to 40°C | The reaction is typically exothermic and proceeds efficiently at or slightly above room temperature.[6] |

| Pressure | 0.5 MPa (or balloon pressure) | Sufficient hydrogen pressure to drive the reaction to completion. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for complete consumption of the starting material. |

Step-by-Step Procedure:

-

To a solution of 4-methyl-3-nitropyridine (1.0 eq.) in methanol, carefully add 10% Pd/C (5-10 mol%).

-

The reaction vessel is placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

-

The mixture is stirred vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

The filtrate is concentrated under reduced pressure to yield 3-amino-4-methylpyridine, which can often be used in the next step without further purification.

Part 2: Synthesis of 3-Methyl-4-phthalimido-pyridine

The amino group of 3-amino-4-methylpyridine is then protected using phthalic anhydride. This is a classic condensation reaction to form a stable phthalimide.

Protocol 2: Phthalimidation of 3-Amino-4-methylpyridine

| Parameter | Value | Rationale |

| Starting Material | 3-Amino-4-methylpyridine | Product from the previous step. |

| Reagents | Phthalic Anhydride (1.0-1.1 eq.) | The standard reagent for the formation of phthalimides from primary amines.[4] |

| Solvent | Glacial Acetic Acid or DMF | A high-boiling polar solvent that facilitates the dehydration and cyclization steps. |

| Temperature | Reflux | High temperature is required to drive the condensation and removal of water. |

| Reaction Time | 4-28 hours | The reaction progress can be monitored by the disappearance of the starting amine.[4] |

Step-by-Step Procedure:

-

A mixture of 3-amino-4-methylpyridine (1.0 eq.) and phthalic anhydride (1.05 eq.) in glacial acetic acid is heated to reflux.

-

The reaction is maintained at reflux for the specified time, or until TLC analysis indicates the complete consumption of the starting amine.

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and then with a cold, dilute solution of sodium bicarbonate to remove any unreacted phthalic acid.

-

The crude product is washed again with water and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields pure 3-methyl-4-phthalimido-pyridine.

Part 3: Synthesis of 3-Bromomethyl-4-phthalimido-pyridine

The final step is the selective bromination of the methyl group at the 3-position. This is a radical-mediated reaction, typically initiated by light or a radical initiator.

Protocol 3: Side-Chain Bromination

| Parameter | Value | Rationale |

| Starting Material | 3-Methyl-4-phthalimido-pyridine | The phthalimide-protected intermediate. |

| Reagents | N-Bromosuccinimide (NBS) (1.0-1.1 eq.), AIBN (catalytic) | NBS is a common and effective reagent for benzylic and allylic bromination.[7] AIBN is a standard radical initiator. |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | An inert solvent that is suitable for radical reactions. |

| Temperature | Reflux | Thermal decomposition of AIBN initiates the radical chain reaction. |

| Reaction Time | 2-6 hours | Monitored by TLC or GC-MS. |

Step-by-Step Procedure:

-

A mixture of 3-methyl-4-phthalimido-pyridine (1.0 eq.), N-bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN (azobisisobutyronitrile) in carbon tetrachloride is heated to reflux.

-

The reaction can be initiated by shining a lamp on the reaction flask. The reaction is complete when all the denser NBS has been converted to the less dense succinimide, which floats on the surface.[8]

-

The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

-

The filtrate is washed with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine) and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure 3-Bromomethyl-4-phthalimido-pyridine.

Applications in Organic Synthesis: A Versatile Electrophile

The primary utility of 3-Bromomethyl-4-phthalimido-pyridine lies in its ability to act as a potent electrophile in substitution reactions. The bromomethyl group is highly susceptible to nucleophilic attack, allowing for the introduction of the 4-phthalimido-pyridin-3-ylmethyl moiety onto a wide range of substrates.

Caption: General reactivity of 3-Bromomethyl-4-phthalimido-pyridine with nucleophiles.

Application Protocol 1: N-Alkylation of Amines

This protocol demonstrates the use of 3-Bromomethyl-4-phthalimido-pyridine to alkylate a primary or secondary amine.

Step-by-Step Procedure:

-

To a solution of the amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq.).

-

Add a solution of 3-Bromomethyl-4-phthalimido-pyridine (1.1 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60°C) until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Significance: This reaction allows for the synthesis of more complex amines. The phthalimido group can be subsequently removed by treatment with hydrazine to unmask a primary amine, providing a route to poly-functionalized pyridine derivatives.[9]

Application Protocol 2: O-Alkylation of Phenols

This protocol illustrates the formation of an ether linkage by reacting the title compound with a phenol.

Step-by-Step Procedure:

-

To a solution of the phenol (1.0 eq.) in a solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

-

Stir the mixture for 15-30 minutes to form the phenoxide.

-

Add 3-Bromomethyl-4-phthalimido-pyridine (1.1 eq.) and continue stirring at room temperature or with gentle heating until the reaction is complete.

-

Perform an aqueous workup as described in the N-alkylation protocol.

-

Purify the resulting ether by column chromatography or recrystallization.

Significance: This method is useful for synthesizing aryl ethers, which are common motifs in pharmaceuticals and agrochemicals.

Application Protocol 3: S-Alkylation of Thiols

This protocol demonstrates the formation of a thioether by reacting the title compound with a thiol.

Step-by-Step Procedure:

-

Dissolve the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF).

-

Add a base such as sodium ethoxide or potassium carbonate (1.1 eq.) to generate the thiolate.

-

Add 3-Bromomethyl-4-phthalimido-pyridine (1.05 eq.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup.

-

Purify the product by column chromatography.

Significance: Thioethers are important functionalities in many biologically active compounds, and this reaction provides a straightforward method for their synthesis.

Conclusion

3-Bromomethyl-4-phthalimido-pyridine is a strategically designed synthetic intermediate that offers a powerful tool for the construction of complex, nitrogen-containing molecules. Its bifunctional nature allows for selective alkylation reactions at the bromomethyl position, while the phthalimide group serves as a stable protecting group for a primary amine that can be deprotected at a later stage. The protocols and synthetic strategies outlined in this guide are based on well-established chemical principles and are intended to provide researchers and drug development professionals with a solid foundation for utilizing this versatile building block in their synthetic endeavors. The incorporation of the 4-phthalimido-pyridin-3-ylmethyl scaffold into new molecular frameworks holds significant promise for the discovery of novel therapeutic agents.

References

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Semantic Scholar. Available at: [Link]

-

Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. PMC. Available at: [Link]

-

SIDE CHAIN BROMINATION OF 3, 4-DIHYDROPYRIMIDINES USING PHENYLTRIMRTHYLAMMONIUM TRIBROMIDE. Rasayan Journal of Chemistry. Available at: [Link]

-